TRANS,TRANS-4''-(4''-PROPYLBICYCLOHEXYL-4-YL)-3,4-DIFLUOROBIPHENYL
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Overview
Description
trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bicyclohexyl group and two fluorine atoms attached to a biphenyl core. The specific arrangement of these groups imparts distinct physical and chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bicyclohexyl Group: This step involves the preparation of the bicyclohexyl moiety through a series of cyclization reactions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using appropriate alkylating agents.
Attachment of the Biphenyl Core: The biphenyl core is synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of palladium catalysts.
Industrial Production Methods
Industrial production of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
trans,trans-3,4,5-Trifluoro-4’-(4’-propylbicyclohexyl-4-yl)biphenyl: Similar structure but with an additional fluorine atom.
trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4,5-trifluorobiphenyl: Another trifluorinated derivative with different substitution patterns.
Uniqueness
- The specific arrangement of the propylbicyclohexyl and difluorobiphenyl groups in trans,trans-4’-(4’-Propylbicyclohexyl-4-yl)-3,4-difluorobiphenyl imparts unique physical and chemical properties, such as enhanced stability and reactivity.
- The presence of two fluorine atoms provides distinct electronic effects, influencing its interactions with other molecules and its overall reactivity.
Properties
IUPAC Name |
1,2-difluoro-4-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2/c1-2-3-19-4-6-20(7-5-19)21-8-10-22(11-9-21)23-12-14-24(15-13-23)25-16-17-26(28)27(29)18-25/h12-22H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTCXRSWJCSMMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560739 |
Source
|
Record name | 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119990-81-7 |
Source
|
Record name | 4~3~,4~4~-Difluoro-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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